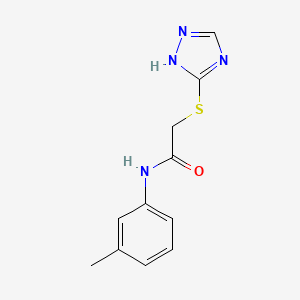![molecular formula C20H22N6O3 B5537749 N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5537749.png)
N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of organic molecules that have been studied for their potential in various scientific applications, including medicinal chemistry and material science. Such compounds often exhibit interesting biological activities and can serve as a basis for drug development or for understanding biological pathways.
Synthesis Analysis
Synthesis of complex molecules like the one mentioned often involves multi-step chemical reactions, starting from simpler precursors. A study by Rasal et al. (2020) discusses the design, synthesis, and in vitro anticancer activity evaluation of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives, showcasing a molecular hybridization approach (Rasal, Sonawane, & Jagtap, 2020).
Molecular Structure Analysis
Understanding the molecular structure is crucial for predicting the behavior of compounds in biological systems and their interactions with biological targets. Wu et al. (2005) provide insights into the molecular structures of related compounds, highlighting the importance of N-H...O hydrogen bonds and their effects on the molecular conformation (Wu et al., 2005).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can be diverse, depending on their functional groups and molecular structure. Dolzhenko et al. (2006) described the synthesis and tautomerism of ethyl 6-aryl-4-oxo-4,6-dihdro-1(12)(13)H-pyrimido[2′,1′:4,5][1,3,5]triazino[1,2-a]-benzimidazole-3-carboxylates, highlighting the complex chemical behavior of similar compounds (Dolzhenko, Chui, & Dolzhenko, 2006).
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A study conducted by Rahmouni et al. (2016) synthesized a novel series of compounds for their cytotoxic and 5-lipoxygenase inhibition activities. This research exemplifies the chemical compound's relevance in developing potential anticancer and anti-inflammatory agents through the synthesis of novel chemical derivatives (Rahmouni et al., 2016).
Antimicrobial and Antioxidant Properties
Hafez et al. (2017) explored the synthesis of carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides, demonstrating significant in vitro activity against human tumor cell lines and antibacterial activity. This research indicates the chemical compound's potential in contributing to the development of new antimicrobial and antitumor agents (Hafez, Alsalamah, & El-Gazzar, 2017).
Antiviral Activities
Hebishy et al. (2020) described the synthesis of novel benzamide-based 5-aminopyrazoles and their antiviral activities against influenza A virus (subtype H5N1), showcasing the compound's role in antiviral drug development. This study emphasizes the importance of synthesizing and evaluating novel compounds for their potential to combat viral diseases (Hebishy, Salama, & Elgemeie, 2020).
Anticancer and Antimycobacterial Research
The exploration of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives for in vitro anticancer activity by Rasal et al. (2020) and the study on substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides derivatives for antimycobacterial activity by Jadhav et al. (2016) underscore the compound's utility in researching and developing treatments for cancer and tuberculosis, respectively. These studies highlight the compound's application in creating effective therapies against various diseases (Rasal, Sonawane, & Jagtap, 2020); (Jadhav, Kenny, Nivid, Mandewale, & Yamgar, 2016).
Propriétés
IUPAC Name |
N-[2-[[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-12-13(2)26(10-23-12)19-9-18(24-14(3)25-19)21-6-7-22-20(27)15-4-5-16-17(8-15)29-11-28-16/h4-5,8-10H,6-7,11H2,1-3H3,(H,22,27)(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIKZKKUENWVGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=NC(=NC(=C2)NCCNC(=O)C3=CC4=C(C=C3)OCO4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-[(6-methyl-4-quinazolinyl)amino]benzoate](/img/structure/B5537682.png)
![2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5537686.png)

![3-isopropyl-1-methyl-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5537694.png)

![2-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5537709.png)

![4-methyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5537717.png)
![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-methylpropanamide](/img/structure/B5537724.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5537733.png)
![2-fluoro-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5537740.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5537776.png)
![6-methyl-N-phenyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B5537784.png)